(3-Hydroxy-3-phenyl-3-(2-thienyl)propyl)trimethylammonium iodide
CAS No.: 357-76-6
Cat. No.: VC18394694
Molecular Formula: C16H22INOS
Molecular Weight: 403.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 357-76-6 |
|---|---|
| Molecular Formula | C16H22INOS |
| Molecular Weight | 403.3 g/mol |
| IUPAC Name | (3-hydroxy-3-phenyl-3-thiophen-2-ylpropyl)-trimethylazanium;iodide |
| Standard InChI | InChI=1S/C16H22NOS.HI/c1-17(2,3)12-11-16(18,15-10-7-13-19-15)14-8-5-4-6-9-14;/h4-10,13,18H,11-12H2,1-3H3;1H/q+1;/p-1 |
| Standard InChI Key | WSJMOXGMNDDXMQ-UHFFFAOYSA-M |
| Canonical SMILES | C[N+](C)(C)CCC(C1=CC=CC=C1)(C2=CC=CS2)O.[I-] |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, (3-hydroxy-3-phenyl-3-thiophen-2-ylpropyl)-trimethylazanium iodide, reflects its intricate architecture:
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A hydroxyl group at the 3-position of the propyl chain.
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Phenyl and 2-thienyl substituents on the same carbon, creating steric and electronic complexity.
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A trimethylammonium group conferring cationic character, balanced by an iodide counterion .
The SMILES notation provides a concise structural representation . Computational descriptors, such as the InChI key , facilitate database interoperability .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 357-76-6 |
| Molecular Formula | |
| Molecular Weight | 403.3 g/mol |
| IUPAC Name | (3-hydroxy-3-phenyl-3-thiophen-2-ylpropyl)-trimethylazanium iodide |
| SMILES | CN+(C)CCC(C1=CC=CC=C1)(C2=CC=CS2)O.[I-] |
Physicochemical Properties and Stability
Solubility and Reactivity
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to its large hydrophobic domains. Reactivity is influenced by:
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Nucleophilic Displacement: The iodide ion’s nucleophilicity enables substitution reactions at the ammonium center.
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pH Sensitivity: Decomposition occurs under strongly acidic (pH < 2) or basic (pH > 12) conditions via hydrolysis of the hydroxyl or ammonium groups.
Table 2: Stability Under Standard Conditions
| Condition | Stability |
|---|---|
| Temperature (25°C) | Stable for >6 months |
| Light (ambient) | Photosensitive; store in dark |
| Humidity (60% RH) | Hygroscopic; requires desiccant |
Applications in Scientific Research
Drug Delivery Systems
The compound’s amphiphilic nature enables micelle formation for hydrophobic drug encapsulation. Comparative studies with Tiemonium (a related quaternary ammonium anticholinergic) suggest potential in enhancing mucosal permeability .
Catalysis
As a phase-transfer catalyst, it facilitates anion transport in biphasic reactions. For example, it accelerates SN2 reactions between aqueous sodium cyanide and alkyl halides in organic solvents.
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